molecular formula C7H5FO2 B181352 4-Fluorobenzoic acid CAS No. 456-22-4

4-Fluorobenzoic acid

Cat. No.: B181352
CAS No.: 456-22-4
M. Wt: 140.11 g/mol
InChI Key: BBYDXOIZLAWGSL-UHFFFAOYSA-N
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Description

4-Fluorobenzoic acid, also known as para-fluorobenzoic acid, is an organic compound with the chemical formula C7H5FO2. This colorless solid is a derivative of benzoic acid, where a fluorine atom is substituted at the para position of the benzene ring. It is commonly used as a synthetic intermediate in various chemical reactions .

Mechanism of Action

Target of Action

4-Fluorobenzoic acid is primarily used as an intermediate in organic synthesis . It has been used in the synthesis of compounds that possess activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

It is known that the compound can interact with its targets (ache and buche) to inhibit their activity . This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it has been observed to form by the aerobic biotransformation of 4-fluorocinnamic acid . In addition, it is used in the synthesis of compounds that can inhibit AChE and BuChE, affecting the cholinergic system .

Pharmacokinetics

It is known that the compound is soluble in alcohol and hot water, and very slightly soluble in cold water . This solubility profile may influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of this compound is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine . This can affect various processes in the nervous system, potentially leading to changes in nerve signal transmission.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its distribution and bioavailability in the body . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzoic acid can be synthesized via the Schiemann reaction. In this process, 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then treated with tetrafluoroborate to introduce the fluoride ion. The ester is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the aerobic biotransformation of 4-fluorocinnamic acid. This method leverages microbial processes to convert 4-fluorocinnamic acid into this compound under aerobic conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The para position of the fluorine atom allows for distinct electronic effects, making it a preferred intermediate in various synthetic pathways .

Properties

IUPAC Name

4-fluorobenzoic acid
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InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BBYDXOIZLAWGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5FO2
Record name 4-fluorobenzoic acid
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Related CAS

499-90-1 (mono-hydrochloride salt)
Record name p-Fluorobenzoic acid
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DSSTOX Substance ID

DTXSID9060023
Record name Benzoic acid, 4-fluoro-
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Molecular Weight

140.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name p-Fluorobenzoic acid
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Vapor Pressure

0.01 [mmHg]
Record name p-Fluorobenzoic acid
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CAS No.

456-22-4
Record name 4-Fluorobenzoic acid
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Record name 4-FLUOROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of the Ceiv catalyst from Example 47 (0.08 g), sodium bromate (0.3 g) and 4-fluorobenzyl alcohol (0.256 g, 2 mmol) in acetonitrile:water (1:1, 10 ml) was stirred at 80° C. for 40 h under an atmosphere of nitrogen. On cooling ether (70 ml) was added and the catalyst was filtered off. The organic layer was separated and the aqueous phase was extracted with ether (2×50 ml). The combined organic extracts were washed with water (25 ml), dried with anhydrous magnesium sulphate and concentrated to give 4-fluorobenzoic acid as a white solid (0.24 g, 86%). M.p. 182° C., lit. 185° C.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.256 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.08 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The separated catalyst was added to a fresh batch of sodium bromate (0.3 g) and 4-fluorobenzyl alcohol (0.256 g, 2 mmol) in acetonitrile:water (1:1, 10 ml). The above procedure was repeated to give 4-fluorobenzoic acid as a white solid (0.25 g, 88%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 25-ml 2-necked Kjeldahl flask fitted with an air-cooling line and an oxygen introducing line was charged with 2.1 g of p-fluorobenzoic acid, 1.99 g of cupric oxide, and 2 ml of diphenyl ether as solvent, after which it was heated at 240° C. over an oil bath while blowing in oxygen at a rate of 30 ml per minute for 90 minutes. After cooling, the experiment was carried out as in Example 1 to recover 0.121 g of p-fluorobenzoic acid from the filtration residue. And from the filtrate there were obtained 0.656 g of m-fluorophenyl p-flurobenzoate and 1.000 g of p-fluorobenzoic acid by column chromatography. The yield of m-fluorophenyl p-fluorobenzoate was 37.4%, and the selectivity was 80.3%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
1.99 g
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The test described in Example 1 was repeated using 300 g of p-fluorotoluene, 660 g of acetic acid, 132 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. In a reaction time of 240 minutes, after conventional work-up, 330.5 g of p-fluorobenzoic acid (86.6% of the theory) was obtained, with a purity of 99.9%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five
Name
Quantity
132 g
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a manner analogous to Example 9, by reacting 5.9 g of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine with 4-fluorobenzoyl chloride, obtained from 4 g of 4-fluorobenzoic acid and 15 ml of thionyl chloride, there were obtained, after recrystallization from hexane/ethyl acetate, 6.3 g of p-fluoro-N-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)benzamide, m.p. 160° C.-162° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Fluorobenzoic acid?

A1: this compound has the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F): Provides information about the hydrogen and fluorine environments within the molecule. [, , , ]
  • Fourier Transform Infrared (FT-IR) spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , , ]
  • UV-Vis Spectroscopy: Can reveal electronic transitions within the molecule and help determine its absorption characteristics. []

Q3: Is this compound stable under ambient conditions?

A3: Yes, this compound is generally stable under normal conditions of temperature and pressure. []

Q4: Are there any specific material compatibilities or incompatibilities to be aware of?

A4: While specific compatibility data may vary, this compound, like other carboxylic acids, should be handled with care and may react with strong bases, oxidizing agents, and some metals. Consult the compound's safety data sheet for specific handling and storage recommendations.

Q5: How does the fluorine atom in this compound influence its properties compared to benzoic acid?

A5: The fluorine atom in the para position of this compound influences its properties in several ways:

  • Electron-withdrawing effect: The strong electronegativity of fluorine withdraws electron density from the benzene ring, influencing the acidity of the carboxylic acid group and its reactivity in various chemical reactions. [, , ]
  • Lipophilicity: The fluorine atom generally increases the lipophilicity of the molecule compared to benzoic acid, potentially impacting its ability to interact with biological membranes and enzymes. []
  • Hydrogen bonding: The fluorine atom can participate in weak hydrogen bonding interactions, which can influence the compound's crystal packing and interactions with biological targets. [, ]

Q6: Have modifications to the structure of this compound been explored?

A6: Yes, numerous studies have explored modifications of the this compound structure, often with the goal of altering its biological activity or physicochemical properties. These modifications include:

  • Esterification: Replacing the hydrogen atom of the carboxylic acid group with various alkyl or aryl groups can alter the compound's lipophilicity, hydrolysis rate, and biological activity. [, , , ]
  • Substitution on the aromatic ring: Introducing additional substituents on the benzene ring can modulate the electronic properties and steric hindrance of the molecule, influencing its interactions with biological targets. [, , , , , ]
  • Formation of heterocyclic derivatives: Reacting this compound with various reagents can lead to the formation of heterocyclic compounds like oxadiazoles, thiadiazoles, and triazines, potentially with distinct biological activities. [, , ]

Q7: What are some potential applications of this compound and its derivatives?

A7: this compound and its derivatives have demonstrated potential in various applications, including:

  • Herbicides: Saflufenacil, a derivative of this compound, exhibits strong herbicidal activity and is used in agriculture to control weeds. []
  • Insecticides: Certain hydrazide-hydrazones and oxadiazole derivatives derived from this compound show promising insecticidal and biting deterrent activities against mosquitoes. []
  • Antibacterial agents: Thiadiazolotriazinone derivatives incorporating this compound have demonstrated antibacterial activity. []
  • Antioxidants: Schiff bases and oxadiazole analogs derived from this compound exhibit DPPH radical scavenging activity, suggesting potential as antioxidants. []
  • Cholinesterase inhibitors: Derivatives of this compound linked to tetrahydroacridine show inhibitory activity against cholinesterases, suggesting potential for treating Alzheimer's disease. []
  • Radiographic opaques: Some this compound derivatives containing bromine or iodine atoms have been investigated as potential radiographic contrast agents due to their ability to absorb X-rays. [, ]
  • Anticancer agents: A cobalt sodium complex with a Schiff base ligand derived from this compound demonstrated anticancer activity against human breast cancer cells. []
  • Nucleating agents: this compound can act as a nucleating agent, influencing the crystallization behavior and properties of polymers like isotactic polypropylene. []

Q8: How does this compound compare to other alternatives in these applications?

A8: The performance of this compound and its derivatives compared to alternatives depends on the specific application:

  • Herbicides: Saflufenacil is reported to have excellent herbicidal activity compared to some existing herbicides. []
  • Insecticides: Some this compound derivatives show comparable biting deterrent activity to DEET, a widely used insect repellent. []
  • Radiographic opaques: Certain derivatives exhibit comparable or superior opacity to tetraiodophenolphthalein, a commonly used contrast agent. []

Q9: Is this compound biodegradable?

A9: Yes, certain bacterial strains can degrade this compound. For example, a consortium of Arthrobacter sp. and Ralstonia sp. can completely mineralize this compound and release fluoride. []

Q10: What are the pathways involved in the biodegradation of this compound?

A10: Research suggests multiple pathways for this compound degradation:

  • β-Oxidation pathway: Arthrobacter sp. degrades this compound through a β-oxidation mechanism, initiating with the formation of 4-Fluorocinnamoyl-CoA. []
  • Degradation via 4-Fluorocatechol: Some bacterial strains, including Alcaligenes and Pseudomonas species, degrade this compound via 4-Fluorocatechol. []
  • Degradation via 4-Hydroxybenzoate: Aureobacterium sp. degrades this compound via a novel pathway involving 4-Hydroxybenzoate and 3,4-dihydroxybenzoate as intermediates. []

Q11: What is the environmental impact of this compound and its degradation products?

A11: While biodegradation pathways exist, the release of fluoride ions during the breakdown of this compound raises concerns about potential environmental impacts. [] Research on the ecotoxicological effects of this compound and its degradation products on various organisms and ecosystems is crucial to evaluate and mitigate potential risks.

Q12: Have computational methods been used to study this compound?

A12: Yes, computational chemistry has been employed to study various aspects of this compound, including:

  • Molecular modeling: To understand its conformational preferences, electronic structure, and interactions with other molecules. [, , ]
  • Quantum chemical calculations: Density functional theory (DFT) calculations have been used to determine electronic properties, analyze intermolecular interactions like C–H···F hydrogen bonds, and predict reactivity. [, , ]
  • Molecular docking: To predict the binding modes and affinities of this compound and its derivatives with biological targets such as enzymes and receptors. [, ]

Q13: Have QSAR models been developed for this compound and its derivatives?

A13: While specific QSAR models for this compound might not be explicitly mentioned in the provided abstracts, the studies highlight the relationship between structural modifications and biological activity. This information can contribute to building QSAR models for predicting the activity of new derivatives. [, , , ]

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